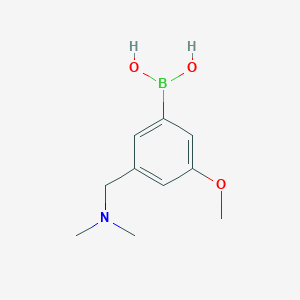
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a boronic acid moiety attached to a phenyl ring. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The starting material is often a substituted benzene derivative. The dimethylamino and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid moiety is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Borylation: Using palladium or nickel catalysts to facilitate the borylation reaction.
Automated Synthesis: Employing automated reactors to control reaction parameters such as temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form boronates or boranes.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals.
Major Products
Phenols: Formed through oxidation reactions.
Boronates: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications:
Molecular Targets: Enzymes, receptors, and other proteins that contain nucleophilic functional groups.
Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.
相似化合物的比较
Similar Compounds
(3-((Dimethylamino)methyl)phenyl)boronic acid: Lacks the methoxy group, making it less versatile in certain reactions.
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid: The position of the methoxy group is different, which can affect its reactivity and applications.
Uniqueness
(3-((Dimethylamino)methyl)-5-methoxyphenyl)boronic acid is unique due to the specific positioning of its functional groups, which enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs.
属性
CAS 编号 |
558469-73-1 |
|---|---|
分子式 |
C10H16BNO3 |
分子量 |
209.05 g/mol |
IUPAC 名称 |
[3-[(dimethylamino)methyl]-5-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)7-8-4-9(11(13)14)6-10(5-8)15-3/h4-6,13-14H,7H2,1-3H3 |
InChI 键 |
FXMFSZOOWFATNZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)OC)CN(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



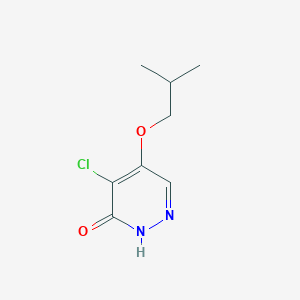


![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)
![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
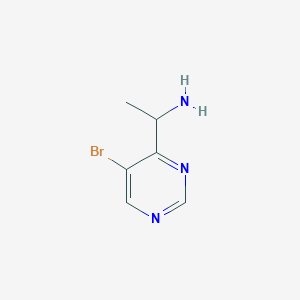
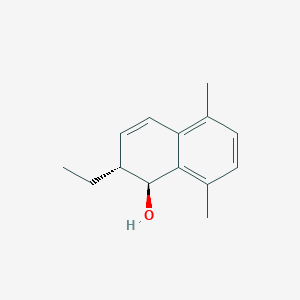
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)
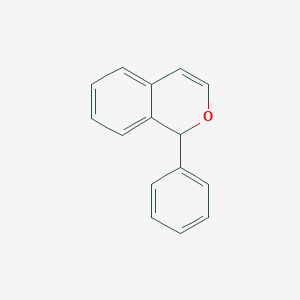

![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)


